1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione 1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione
Brand Name: Vulcanchem
CAS No.: 109856-23-7
VCID: VC21260422
InChI: InChI=1S/C14H12N2O2/c1-15-10-12(13(17)16(2)14(15)18)9-8-11-6-4-3-5-7-11/h3-7,10H,1-2H3
SMILES: CN1C=C(C(=O)N(C1=O)C)C#CC2=CC=CC=C2
Molecular Formula: C14H12N2O2
Molecular Weight: 240.26 g/mol

1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione

CAS No.: 109856-23-7

Cat. No.: VC21260422

Molecular Formula: C14H12N2O2

Molecular Weight: 240.26 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione - 109856-23-7

Specification

CAS No. 109856-23-7
Molecular Formula C14H12N2O2
Molecular Weight 240.26 g/mol
IUPAC Name 1,3-dimethyl-5-(2-phenylethynyl)pyrimidine-2,4-dione
Standard InChI InChI=1S/C14H12N2O2/c1-15-10-12(13(17)16(2)14(15)18)9-8-11-6-4-3-5-7-11/h3-7,10H,1-2H3
Standard InChI Key DYSHNSDQGVAASE-UHFFFAOYSA-N
SMILES CN1C=C(C(=O)N(C1=O)C)C#CC2=CC=CC=C2
Canonical SMILES CN1C=C(C(=O)N(C1=O)C)C#CC2=CC=CC=C2

Introduction

Chemical Identity and Structure

1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione is characterized by its pyrimidine core with specific functional group attachments. The compound integrates a phenylethynyl group at the C-5 position of the pyrimidine ring, which likely contributes to its unique chemical and biological properties.

Basic Chemical Properties

The fundamental chemical characteristics of 1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione are summarized in Table 1.

PropertyValue
CAS Number109856-23-7
Molecular FormulaC₁₄H₁₂N₂O₂
Molecular Weight240.26 g/mol
IUPAC Name1,3-dimethyl-5-(2-phenylethynyl)pyrimidine-2,4-dione
Standard InChIInChI=1S/C14H12N2O2/c1-15-10-12(13(17)16(2)14(15)18)9-8-11-6-4-3-5-7-11/h3-7,10H,1-2H3
Standard InChIKeyDYSHNSDQGVAASE-UHFFFAOYSA-N

The structure consists of a pyrimidine ring with methyl groups at positions N-1 and N-3, carbonyl groups at positions C-2 and C-4, and a phenylethynyl group at position C-5. This arrangement creates a molecule with both hydrophilic and lipophilic regions, potentially influencing its biological interactions and pharmaceutical applications.

Structural Features

The compound's structure incorporates several key features that may influence its chemical behavior:

  • The pyrimidine core provides a nitrogen-rich heterocyclic foundation common in many biologically active compounds.

  • The phenylethynyl group introduces rigidity and extends the π-electron system, potentially enhancing interactions with biological targets.

  • The N-methyl groups likely influence the compound's solubility and membrane permeability.

  • The carbonyl groups at positions 2 and 4 create potential hydrogen bond acceptor sites.

Similar pyrimidine derivatives have been shown to exhibit stabilization through intramolecular C—H⋯O interactions, and their crystal structures often feature intermolecular π–π interactions with centroid-centroid distances of approximately 3.575 Å .

Synthesis Methods

Related Compound Synthesis

The synthesis of structurally similar compounds provides insight into potential methods for preparing 1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione. For instance, the synthesis of 5-((1H-pyrrol-2-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves a Knoevenagel condensation reaction:

1,3-Dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (6.94 g, 44.47 mmol) and 1H-pyrrole-2-carbaldehyde (4.22 g, 44.47 mmol) are dissolved in ethanol (50 mL) with catalytic pyridine. The mixture is heated at reflux overnight, producing a precipitate that is filtered, washed with ethanol and pentane, and dried under vacuum, yielding the desired product (9.33 g, 90% yield) .

This approach suggests that condensation reactions with appropriate reagents could be viable for preparing functionalized pyrimidine derivatives, though installation of the alkyne linkage would likely require different methodology.

Spectroscopic Characterization

Nuclear Magnetic Resonance Data

Biological Activities and Applications

Structure-Activity Relationships

The structure-activity relationships of pyrimidine derivatives suggest that modifications at the 5-position, as seen in 1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione, can significantly influence biological activity. The rigid, linear phenylethynyl substituent introduces specific geometric constraints that may affect binding to biological targets compared to more flexible substituents.

Crystallographic Properties

For instance, in the related compound 1,3-Dimethyl-5-(2-methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H), the dihedral angle between the pyrimidine and benzene rings is 14.9(1)°. The crystal structure exhibits weak intermolecular π–π interactions with a centroid–centroid distance of 3.575(3) Å .

Research Status and Future Directions

Current Research Status

Research specifically focused on 1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione appears limited based on the available literature. The compound has been cataloged (CAS No. 109856-23-7) but detailed studies of its properties, synthesis optimization, and biological activities remain to be extensively explored.

Future Research Opportunities

Several promising research directions for 1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione include:

  • Synthetic methodology development for efficient preparation

  • Comprehensive spectroscopic characterization

  • Crystal structure determination

  • Biological activity screening against various targets

  • Structure-activity relationship studies through preparation of analogs

  • Investigation of potential applications in materials science, particularly in optoelectronic devices

Comparative Analysis

Table 2 provides a comparative analysis of 1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedione with structurally related compounds.

CompoundMolecular FormulaMolecular WeightKey Structural DifferenceReference
1,3-Dimethyl-5-(2-phenylethynyl)-2,4(1H,3H)-pyrimidinedioneC₁₄H₁₂N₂O₂240.26 g/molPhenylethynyl at C-5
1,3-Dimethyl-5-(2-propynylsulfanyl)-2,4(1H,3H)-pyrimidinedioneC₉H₁₀N₂O₂S210.25 g/molPropynylsulfanyl at C-5
1,3-dimethyl-5-(thiophen-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trioneC₁₁H₁₀N₂O₃S250.27 g/molThiophen-2-ylmethylene at C-5 and additional carbonyl

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